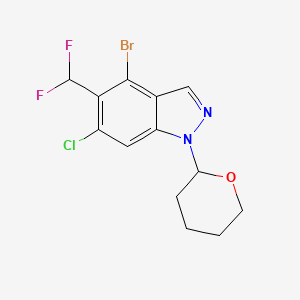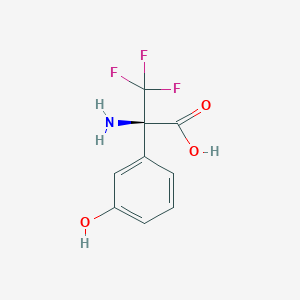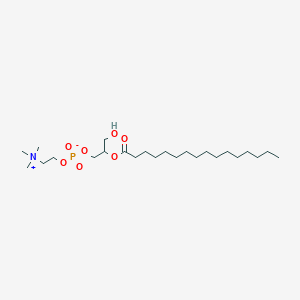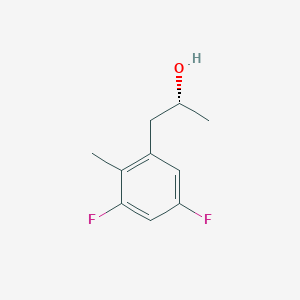![molecular formula C8H8S2 B13901749 3,6-Dimethylthieno[3,2-b]thiophene CAS No. 56412-11-4](/img/structure/B13901749.png)
3,6-Dimethylthieno[3,2-b]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethylthieno[3,2-b]thiophene is an organic compound belonging to the thienothiophene family This compound is characterized by its fused thiophene rings with methyl groups at the 3 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,6-Dimethylthieno[3,2-b]thiophene can be synthesized through various methods. One common approach involves the electropolymerization of the monomer on a vitreous carbon electrode in acetonitrile containing lithium perchlorate . This method ensures a high degree of polymerization and uniformity in the resulting polymer films.
Another synthetic route involves the use of 3,6-dibromothieno[3,2-b]thiophene as a precursor, followed by trans-etherification reactions to introduce the desired methyl groups . This method allows for the preparation of both symmetrical and unsymmetrical derivatives of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and polymerization can be applied. Industrial-scale production would likely involve optimizing reaction conditions to ensure high yield and purity, as well as developing efficient purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dimethylthieno[3,2-b]thiophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the thiophene rings and the methyl groups, which influence the compound’s reactivity.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions typically occur under mild conditions and result in the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of reduced thiophene derivatives.
Substitution: Substitution reactions, such as halogenation or alkylation, can be performed using reagents like bromine or alkyl halides. These reactions introduce new functional groups into the compound, enhancing its versatility.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiophene derivatives, and various substituted thienothiophenes. These products retain the core structure of this compound while incorporating new functional groups that modify their properties.
Aplicaciones Científicas De Investigación
3,6-Dimethylthieno[3,2-b]thiophene has found applications in several scientific research areas:
Organic Electronics: The compound is used in the development of organic semiconductors and conductive polymers.
Materials Science: Researchers have explored its use in the synthesis of novel materials with enhanced mechanical and thermal properties.
Electrochromic Devices: The compound has been investigated for its electrochromic properties, which enable reversible color changes upon electrochemical oxidation and reduction.
Mecanismo De Acción
The mechanism by which 3,6-Dimethylthieno[3,2-b]thiophene exerts its effects is primarily related to its electronic structure. The presence of fused thiophene rings and methyl groups influences the compound’s electron distribution, making it highly conductive and responsive to external stimuli.
In electrochemical applications, the compound undergoes reversible doping and undoping processes, where electrons are added or removed from the material. This process is facilitated by the compound’s ability to form stable radical cations and anions, which contribute to its high coulombic efficiency and electrochemical stability .
Comparación Con Compuestos Similares
3,6-Dimethylthieno[3,2-b]thiophene can be compared with other similar compounds in the thienothiophene family:
3,6-Dimethoxythieno[3,2-b]thiophene: This compound features methoxy groups instead of methyl groups, resulting in different electronic properties and solubility characteristics.
3,4-Dimethylthieno[2,3-b]thiophene:
Thieno[3,2-b]thiophene: The parent compound without any substituents, which serves as a baseline for comparing the effects of different functional groups on the compound’s properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and chemical properties, making it a valuable compound for various advanced applications.
Propiedades
Número CAS |
56412-11-4 |
|---|---|
Fórmula molecular |
C8H8S2 |
Peso molecular |
168.3 g/mol |
Nombre IUPAC |
3,6-dimethylthieno[3,2-b]thiophene |
InChI |
InChI=1S/C8H8S2/c1-5-3-9-8-6(2)4-10-7(5)8/h3-4H,1-2H3 |
Clave InChI |
GDEWXFQKAYEKLX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC2=C1SC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl N-[4-(methylcarbamothioylamino)phenyl]carbamate](/img/structure/B13901687.png)
![1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-4-iodo-7-methoxyisoquinoline-6-carbonitrile](/img/structure/B13901690.png)

![N-[(2-methyl-1H-indol-3-yl)-(4-methylphenyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13901706.png)


![4'-Chloro-3-methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13901735.png)

![6-Methyl-7-oxo-1-(P-tolylsulfonyl)pyrrolo[2,3-C]pyridine-2-carboxylic acid](/img/structure/B13901742.png)
![5-(chloromethyl)-4-(furan-3-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13901743.png)
